Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium

Overview

Description

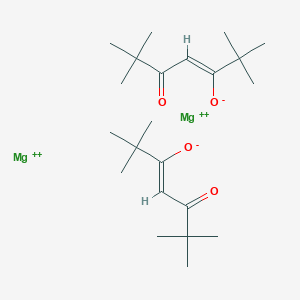

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is an organometallic compound with the chemical formula Mg(C11H20O2)2. It consists of a magnesium ion coordinated to two ligands of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and utility in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Direct Reaction: The compound can be synthesized by reacting magnesium metal with 2,2,6,6-tetramethyl-3,5-heptanedione in an inert atmosphere to prevent oxidation.

Grignard Reaction: Another method involves the formation of a Grignard reagent from 2,2,6,6-tetramethyl-3,5-heptanedione, followed by reaction with magnesium chloride.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production typically involves the use of high-purity magnesium and 2,2,6,6-tetramethyl-3,5-heptanedione in a controlled environment to ensure the purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions are common, where the ligands can be replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxides and peroxides.

Reduction Products: Different reduced forms of the compound.

Substitution Products: New organometallic compounds with different ligands.

Scientific Research Applications

Chemistry: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in organic reactions. Biology: The compound has been studied for its potential biological activity and use in bioinorganic chemistry. Medicine: Research is ongoing to explore its applications in medicinal chemistry, including drug delivery systems and imaging agents. Industry: It is used in the production of advanced materials, such as thin films and nanomaterials.

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium exerts its effects involves its coordination to various substrates and its ability to act as a Lewis acid. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)

Uniqueness: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is unique in its stability and versatility in various chemical reactions compared to other similar compounds. Its ability to form stable complexes with different ligands makes it a valuable compound in research and industry.

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium (Mg(TMHD)₂), an organometallic compound, is notable for its stability and reactivity in various chemical processes. This compound has garnered attention for its potential biological activities, particularly due to magnesium's essential role in numerous biochemical pathways.

Chemical Structure and Properties

This compound consists of a magnesium ion coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedione ligands. The molecular formula is with a molecular weight of 390.85 g/mol. This compound is typically used in metal-organic chemical vapor deposition (MOCVD) processes for the production of thin films.

Target Enzymes and Pathways

Magnesium ions are crucial cofactors for over 300 enzymes involved in various biological reactions. The mechanism of action for this compound primarily involves:

- Enzyme Activation : Magnesium activates enzymes such as ATPases and protein kinases that are vital for cellular metabolism.

- Stabilization of Structures : The coordination of magnesium ions stabilizes the structure of enzymes and proteins essential for metabolic pathways.

Biochemical Pathways

Magnesium plays a pivotal role in several biochemical pathways:

- Insulin Secretion : In pancreatic β-cells, magnesium influences the activity of glucokinase and ATP-sensitive potassium channels.

- Muscle Contraction : Magnesium modulates calcium influx in myocytes affecting muscle contraction dynamics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Magnesium compounds can reduce oxidative stress by influencing the activity of antioxidant enzymes.

- Neuroprotective Effects : Studies suggest that magnesium supplementation may protect against neurodegeneration by modulating neurotransmitter release and synaptic plasticity.

- Cardiovascular Health : Magnesium is known to regulate vascular tone and may help in preventing hypertension.

Study on Thin Film Deposition

A study investigated the use of this compound in producing magnesium oxide thin films via plasma-assisted laser-induced chemical vapor deposition (LICVD). The films exhibited excellent thermal stability and were characterized using X-ray diffraction (XRD) and scanning electron microscopy (SEM), indicating potential applications in electronics .

Neuroprotective Research

A case study explored the neuroprotective effects of magnesium supplementation in animal models of Alzheimer's disease. Results showed that magnesium improved cognitive function and reduced amyloid plaque accumulation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar metal complexes:

| Compound | Biological Activity | Application |

|---|---|---|

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium | Limited; primarily used in materials science | Thin film deposition |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper | Antimicrobial properties | Coatings and electronics |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc | Potential antioxidant activity | Nutraceuticals |

Properties

IUPAC Name |

dimagnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.2Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/q;;2*+2/p-2/b2*8-7-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASBJDXLEIKFRI-ZJCTYWPYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38Mg2O4+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21361-35-3 | |

| Record name | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.